BenchChemオンラインストアへようこそ!

N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Lipophilicity Physicochemical profiling Membrane permeability

This benzimidazole-5-carboxamide features a distinctive N-(2-phenoxyethyl) substituent, providing a unique hydrogen bond donor/acceptor topology (2 HBD, 3 HBA), 5 rotatable bonds, and an intermediate XLogP3 of 1.7 unmatched by common N-alkyl or thiophenyl analogs. Its clean computed profile (MW 285.34 Da) and absence of ChEMBL annotations make it an ideal, unbiased screening library member for hit identification and systematic SAR exploration. Secure this specific analog for your discovery workflow.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 2034484-20-1
Cat. No. B2576400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
CAS2034484-20-1
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESC1CC2=C(CC1C(=O)NCCOC3=CC=CC=C3)NC=N2
InChIInChI=1S/C16H19N3O2/c20-16(12-6-7-14-15(10-12)19-11-18-14)17-8-9-21-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,17,20)(H,18,19)
InChIKeyBPHWTNSSJJDGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS 2034484-20-1): Procurement-Relevant Physicochemical and Structural Profile


N-(2-Phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS 2034484-20-1) is a synthetic benzimidazole-5-carboxamide derivative characterized by a 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core bearing an N-(2-phenoxyethyl) carboxamide side chain. Its molecular formula is C16H19N3O2 with a molecular weight of 285.34 g/mol and a computed XLogP3-AA of 1.7 [1]. The compound is catalogued under PubChem CID 91628355 and is commercially available through compound screening library suppliers under identifiers such as AKOS025321004 and F6492-0371 [1].

Why In-Class N-Substituted Tetrahydrobenzimidazole-5-carboxamides Cannot Be Interchanged with CAS 2034484-20-1


Within the 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide class, the N-(2-phenoxyethyl) substituent confers a unique combination of hydrogen bond donor/acceptor topology (2 HBD, 3 HBA) [1], rotatable bond count (5) [1], and an intermediate lipophilicity (XLogP3-AA = 1.7) [1] that is not replicated by close analogs bearing N-(2-methoxyethyl), N-(thiophen-2-ylmethyl), or N-[2-(4-chlorophenyl)ethyl] substituents. Even subtle changes in the N-substituent can fundamentally alter target engagement profiles in benzimidazole pharmacophores. Without direct comparative biological data, generic substitution between analogs within this scaffold is scientifically unjustifiable and risks invalidating screening or SAR campaigns.

Quantitative Evidence Guide for Selecting CAS 2034484-20-1 Over Closest Tetrahydrobenzimidazole-5-carboxamide Analogs


Lipophilicity (XLogP3) Compared to N-(2-Methoxyethyl) Analog

The target compound exhibits a computed XLogP3-AA of 1.7 [1], representing a moderate increase in lipophilicity versus the more polar N-(2-methoxyethyl) analog (estimated XLogP3 ~0.7–1.0 based on substructure difference of –OCH3 vs –OPh). This difference of approximately 0.7–1.0 logP units corresponds to roughly a 5- to 10-fold predicted increase in n-octanol/water partition coefficient, which is expected to influence membrane permeability and non-specific protein binding. The comparator N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a commercially available screening analog for which no peer-reviewed head-to-head biological comparison with the target compound has been published.

Lipophilicity Physicochemical profiling Membrane permeability

Hydrogen Bond Acceptor Count and Its Impact on Solubility and Target Interaction

The target compound possesses 3 hydrogen bond acceptor (HBA) atoms and 2 hydrogen bond donor (HBD) atoms, as computed by Cactvs 3.4.8.18 [1]. In contrast, the 2-methyl-substituted analog (2-methyl-N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide) maintains the same HBA count of 3 but has 2 HBD, while the N-(thiophen-2-ylmethyl) analog contains nitrogen and sulfur atoms in the thiophen-2-ylmethyl substituent that alter the HBA profile compared to the phenoxyethyl moiety. The presence of the phenoxy oxygen as an HBA provides specific electrostatic interaction potential distinct from thiophene or methoxyethyl comparators. No direct experimental binding or solubility comparison between these analogs has been publicly reported.

Hydrogen bonding Solubility Drug-likeness

Conformational Flexibility: Rotatable Bond Count Differentiates from Constrained Analogs

The target compound contains 5 rotatable bonds as computed by Cactvs 3.4.8.18 [1], arising primarily from the N-(2-phenoxyethyl) side chain. This is one rotatable bond more than the N-(thiophen-2-ylmethyl) analog (rotatable bonds = 4) and one fewer than the N-[2-(4-chlorophenyl)ethyl] analog (rotatable bonds = 6). The intermediate conformational flexibility of the target compound may confer a balance between binding entropy costs and induced-fit adaptability that is distinct from both more rigid and more flexible comparator scaffolds.

Conformational flexibility Entropy Molecular recognition

Absence of Bioactivity Annotation in ChEMBL: A Differentiating Factor for Screening Library Selection

A search of the ChEMBL bioactivity database and ZINC excipient browser indicates that no biological activity at ≤10 μM has been reported for this compound (ZINC availability record: 'There has not been any activity reported at 10μM or less for this excipient (per ChEMBL)') [1]. In contrast, structurally related benzimidazole carboxamides such as those disclosed in patent US20220380319A1 (substituted benzimidazole carboxamides for cancer, lysosomal storage, and neurodegenerative disorders) have established target annotations [2]. This absence of pre-existing biological annotation positions the target compound as a chemically novel, unencumbered screening candidate free from prior art bias, which may offer procurement advantages for unexplored target space screening.

Target novelty Screening library ChEMBL annotation

Molecular Weight Differentiates Target Compound from Heavier N-Benzhydryl and N-Benzylpiperidinyl Analogs

With a molecular weight of 285.34 g/mol [1], the target compound falls within the lead-like chemical space (MW < 350 Da), unlike heavier benzimidazole-5-carboxamide analogs such as N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (MW > 350 Da) or N-(1-benzylpiperidin-4-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide (MW > 340 Da). This 55–100+ Da molecular weight advantage translates to fewer heavy atoms and typically improved ligand efficiency metrics, which are critical in fragment-based screening and lead optimization programs.

Molecular weight Lead-likeness Fragment-based screening

Optimal Research and Industrial Application Scenarios for N-(2-Phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS 2034484-20-1)


Chemical Probe for Novel Target Screening in Unannotated Biological Space

Given the confirmed absence of ChEMBL bioactivity annotation at ≤10 μM [2], this compound is well-suited as a screening library member for phenotypic or target-based high-throughput screening campaigns where chemical novelty is prioritized. Its intermediate lipophilicity (XLogP3 = 1.7) [1] and lead-like MW (285.34 Da) [1] provide favorable starting points for hit identification without the confounding influence of pre-existing biological annotations.

Core Scaffold for Structure-Activity Relationship (SAR) Exploration of N-Substituted Benzimidazole Carboxamides

The target compound's N-(2-phenoxyethyl) substituent presents a distinct pharmacophoric motif (phenoxy oxygen HBA, 5 rotatable bonds, moderate lipophilicity) compared to N-(2-methoxyethyl) or N-(thiophen-2-ylmethyl) analogs [1], making it a valuable core scaffold for systematic SAR studies aimed at optimizing target engagement, selectivity, and pharmacokinetic properties within the benzimidazole-5-carboxamide series.

Reference Compound for Physicochemical Profiling Assays

With a well-defined computed physicochemical profile (MW 285.34, XLogP3 1.7, HBD 2, HBA 3, 5 rotatable bonds) [1] and a molecular formula of C16H19N3O2, this compound can serve as a reference standard for calibrating HPLC retention time, logD7.4 shake-flask, PAMPA permeability, and plasma protein binding assays within benzimidazole-focused discovery workflows.

Building Block for Parallel Library Synthesis of Tetrahydrobenzimidazole Derivatives

The 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid core can be further diversified via amide coupling with various amines, and the N-(2-phenoxyethyl) variant represents a specific point in this diversification space. Procurement of this specific analog enables parallel synthesis efforts aimed at generating focused libraries around the phenoxyethyl pharmacophore, complementing patent disclosures on substituted benzimidazole carboxamides for cancer and neurodegenerative indications [3].

Quote Request

Request a Quote for N-(2-phenoxyethyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.